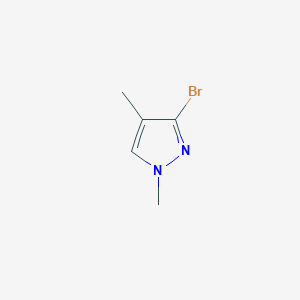

3-Bromo-1,4-dimethyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. britannica.comijraset.com This structural motif is a cornerstone in synthetic organic chemistry, serving as a versatile scaffold for the development of a wide array of functional molecules. sphinxsai.comnih.gov The pyrazole ring is a privileged structure, meaning it is a common feature in many biologically active compounds. mdpi.comnih.gov Their utility stems from their unique electronic properties and the ability to be readily functionalized at various positions on the ring. nih.govmdpi.com Pyrazole derivatives are integral building blocks in the synthesis of pharmaceuticals and agrochemicals and also act as bifunctional ligands in metal catalysis. sphinxsai.com

Significance of Halogenated Pyrazole Derivatives in Chemical Research

The introduction of a halogen atom, such as bromine, onto the pyrazole ring significantly enhances its synthetic utility. mdpi.com Halogenated pyrazoles, including 3-Bromo-1,4-dimethyl-1H-pyrazole, are valuable intermediates in a multitude of chemical transformations. mdpi.comresearchgate.net The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org This versatility makes halogenated pyrazoles powerful tools for the construction of more complex molecular architectures. mdpi.com Furthermore, the presence of a halogen can influence the biological activity of the molecule. nih.gov

Academic Context of this compound within Pyrazole Chemistry

This compound is a specific example of a halogenated pyrazole that serves as a valuable building block in organic synthesis. uni.lu Its structure, featuring a bromine atom at the 3-position and methyl groups at the 1 and 4-positions, offers specific reactivity and steric properties. The N-methylation prevents tautomerism, providing a single, well-defined isomer for subsequent reactions. The methyl group at the 4-position can influence the electronic environment of the ring. This compound is a useful synthon for creating a variety of substituted pyrazole derivatives through reactions that exploit the reactivity of the C-Br bond. mdpi.comresearchgate.net

Historical Development and Key Research Areas for Pyrazole Compounds

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first used the term "pyrazole". ijraset.commdpi.com Shortly after, in 1898, Hans von Pechmann accomplished the first synthesis of pyrazole itself from acetylene (B1199291) and diazomethane. ijraset.comwikipedia.org One of the earliest significant discoveries was Knorr's synthesis of Antipyrine, a pyrazole derivative with antipyretic properties, in 1883. sphinxsai.com

Key research areas for pyrazole compounds have historically been driven by their diverse biological activities. sphinxsai.comnih.gov These include applications in medicine as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govslideshare.net In agriculture, pyrazole derivatives have been developed as herbicides and insecticides. sphinxsai.comwikipedia.org Modern research continues to explore the potential of pyrazoles in materials science and as ligands in catalysis. sphinxsai.commdpi.com The development of efficient and regioselective synthetic methods for pyrazole functionalization remains an active area of investigation. mdpi.com

Compound Information

| Compound Name |

| This compound |

| Antipyrine |

| Acetylene |

| Diazomethane |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7BrN2 |

| Molecular Weight | 175.03 g/mol |

| CAS Number | 13745-59-0 |

| Appearance | Liquid |

| Refractive Index (n20/D) | 1.521 |

| Density | 1.487 g/mL at 25 °C |

| Flash Point | 103 °C (217.4 °F) |

Note: Physical and chemical properties can vary slightly depending on the source and purity.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRYTWQMFUOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301902 | |

| Record name | 3-Bromo-1,4-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-59-0 | |

| Record name | 3-Bromo-1,4-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13745-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,4-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1,4 Dimethyl 1h Pyrazole and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for constructing the pyrazole core often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.com These approaches are valued for their versatility and have been refined to control the substitution pattern on the resulting pyrazole ring.

Cyclocondensation Reactions with Hydrazine Derivatives

The most prominent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a suitable hydrazine and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.comnih.gov This reaction acts as a cornerstone of pyrazole synthesis. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield polysubstituted pyrazoles. mdpi.com The reaction of hydrazine derivatives with β-diketones was one of the earliest methods to produce substituted pyrazoles. mdpi.com Similarly, α,β-ethylenic ketones can undergo cyclocondensation with hydrazine derivatives to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov

A specific example involves the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) in ethanol, which upon refluxing, yields 3,5-dimethyl pyrazole. This intermediate can then be further functionalized.

Regioselective Synthesis of Substituted Pyrazoles

Controlling the position of substituents on the pyrazole ring, known as regioselectivity, is a critical aspect of synthetic design. Several strategies have been developed to achieve this. One approach involves the use of unsymmetrical 1,3-dicarbonyl compounds, where the reaction conditions can influence which carbonyl group preferentially reacts with the substituted nitrogen of the hydrazine. For example, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can lead to a high regioselectivity in favor of one isomer when conducted in N,N-dimethylacetamide. nih.gov

Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with appropriate dipolarophiles. thieme.de This method provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de The choice of base can also play a crucial role in directing the regioselectivity of pyrazole formation. A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a novel and highly regioselective synthesis of polysubstituted pyrazoles under mild conditions. nih.gov Furthermore, the reaction of hydrazones with nitroolefins mediated by a strong base like potassium tert-butoxide can exhibit exclusive 1,3,4-regioselectivity. organic-chemistry.org

Direct Bromination Strategies for Pyrazole Rings

Direct bromination of a pre-formed pyrazole ring is a common and effective method for introducing a bromine atom onto the heterocyclic core. The choice of brominating agent and reaction conditions can significantly impact the selectivity and yield of the desired brominated product.

Electrophilic Bromination using Bromine (Br₂)

Molecular bromine (Br₂) is a fundamental reagent for the electrophilic bromination of aromatic and heteroaromatic compounds, including pyrazoles. researchgate.net However, the use of Br₂ can sometimes lead to the formation of polybrominated byproducts and the generation of corrosive hydrogen bromide (HBr). researchgate.net To circumvent these issues, reaction conditions can be optimized. For instance, the oxidation of 2-pyrazolines to pyrazoles using bromine at elevated temperatures (80 °C or higher) can proceed with excellent selectivity, avoiding the common side reaction of ring bromination that occurs at ambient temperatures. google.comgoogle.com

The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents present. In some cases, the pyrazole nucleus can be readily brominated. researchgate.net

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. wikipedia.orgmissouri.eduorganic-chemistry.org It serves as a convenient and safer alternative to molecular bromine, often providing a low, constant concentration of Br₂ in the reaction mixture, which can enhance selectivity. masterorganicchemistry.com NBS is particularly effective for the bromination of electron-rich aromatic compounds, including various aromatic heterocycles. missouri.edu The reaction of pyrazoles with NBS in a solvent like carbon tetrachloride is a common method for producing 4-halopyrazoles in high yields under mild conditions, without the need for a catalyst. researchgate.net For example, 4-halo-3,5-dimethylpyrazole can be synthesized by reacting 3,5-dimethylpyrazole (B48361) with NBS in carbon tetrachloride. publishatcj.com

Bromination with Aqueous Bromine (Br₂(aq))

Aqueous bromine (Br₂(aq)) can also be employed for the bromination of pyrazoles. researchgate.net However, this method can result in the formation of hydrobromic acid as a byproduct and may lead to a mixture of mono-, di-, and poly-brominated products. researchgate.net The acidity of the medium plays a significant role, with bromination being more favorable in acidic conditions. nih.gov In some cases, electrophilic substitution with aqueous bromine on a coordinated pyrazole ligand appears to be facilitated compared to the free pyrazole. researchgate.net

Synthesis of Brominated Pyrazoles via Advanced Techniques

The synthesis of brominated pyrazoles has been significantly enhanced by the application of modern techniques that offer improvements in efficiency, selectivity, and reaction conditions over classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of various pyrazole derivatives. nih.govrsc.org The general principle involves using microwave irradiation to rapidly heat the reaction mixture, which can dramatically increase the rate of reaction.

For instance, the cyclization of chalcone (B49325) analogs with hydrazine hydrate can be efficiently carried out under microwave irradiation to form pyrazole rings. nih.gov While direct microwave-assisted bromination of pyrazoles is not extensively detailed in the provided literature, the synthesis of pyrazole precursors is a key application. A common approach involves the microwave-assisted condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govresearchgate.net This method is noted for its efficiency and the ability to conduct reactions in environmentally benign solvents like water. dp.tech

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Product Type | Advantage | Reference |

|---|---|---|---|

| Chalcones and Hydrazine Hydrate | Pyrazole Derivatives | Rapid reaction, high yield | nih.gov |

| 1,3-Dicarbonyls and Hydrazines | Substituted Pyrazoles | Reduced reaction time, efficiency | nih.govresearchgate.net |

Transition Metal-Catalyzed Routes to Brominated Pyrazoles

Transition-metal catalysis offers highly efficient and regioselective methods for the functionalization of heterocyclic compounds, including pyrazoles. nih.govelsevierpure.com These methods are pivotal for introducing substituents and for the direct formation of the pyrazole ring with specific substitution patterns.

One of the most significant applications is in C-H functionalization reactions, which allow for the direct introduction of various groups onto the pyrazole core without the need for pre-functionalized substrates. nih.gov For the synthesis of brominated pyrazoles, this could involve the direct C-H bromination using a suitable bromine source and a transition metal catalyst.

Furthermore, transition metals, particularly copper and palladium, are instrumental in cross-coupling reactions. While often used to substitute a bromine atom, they can also be used to construct the pyrazole ring itself. For example, copper-catalyzed domino C-N coupling/hydroamination reactions have been reported for the synthesis of pyrazoles. nih.gov Palladium-catalyzed reactions are also employed in multi-component syntheses to create substituted pyrazoles. beilstein-journals.org A sequence involving a Sonogashira coupling followed by cyclization is a viable route to access functionalized pyrazoles that could be subsequently brominated.

Derivatization of Brominated Pyrazoles

Brominated pyrazoles are valuable intermediates in organic synthesis, primarily because the bromine atom can be readily replaced or used to direct further functionalization of the pyrazole ring.

N-Alkylation of Brominated Pyrazoles

The introduction of an alkyl group onto a nitrogen atom of the pyrazole ring is a crucial step in the synthesis of many biologically active molecules. For unsymmetrical pyrazoles, such as 4-bromopyrazole, alkylation can result in a mixture of two regioisomers (N1 and N2 alkylation). The regioselectivity of this reaction is influenced by factors such as the nature of the substrate, the alkylating agent, and the reaction conditions. mdpi.com

Several methods have been developed for the N-alkylation of pyrazoles:

Classical Alkylation: Using an alkyl halide in the presence of a base is a common method. However, it can lack regioselectivity. semanticscholar.org

Acid-Catalyzed Alkylation: A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides an alternative that avoids strong bases. semanticscholar.orgmdpi.com For instance, 4-bromopyrazole can be alkylated with (1-phenylethyl)trichloroacetimidate to yield 4-Bromo-1-(1-phenylethyl)-1H-pyrazole. mdpi.com The regioselectivity in this method is often controlled by steric factors, with the alkyl group favoring the less hindered nitrogen atom. semanticscholar.orgmdpi.com

Michael Addition: A catalyst-free Michael reaction has been shown to achieve highly regioselective N1-alkylation of various substituted pyrazoles, including those bearing a bromo-substituent. acs.org

Enzymatic Alkylation: Engineered enzymes have been developed to perform highly regioselective N-alkylation of pyrazoles using simple haloalkanes, offering excellent control over the product isomer. nih.gov

Table 2: N-Alkylation of a Brominated Pyrazole

| Pyrazole Substrate | Alkylating Agent | Product | Yield | Reference |

|---|

Introduction of Other Substituents onto the Pyrazole Core

The pyrazole ring can be further functionalized at its carbon atoms. Electrophilic substitution reactions, such as nitration and sulfonation, typically occur at the C4 position if it is unsubstituted. nih.gov

For pre-functionalized rings like 3-Bromo-1,4-dimethyl-1H-pyrazole, introducing new substituents often involves modern synthetic techniques:

Metalation: Direct deprotonation of a C-H bond using a strong base (e.g., organolithium reagents or magnesium-amide bases like TMPMgCl·LiCl) followed by quenching with an electrophile is a powerful strategy for regioselective functionalization. nih.gov This allows for the introduction of a wide variety of substituents.

Cross-Coupling Reactions: The bromine atom on a brominated pyrazole is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is a useful precursor for such transformations. researchgate.net

Specific Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound involves constructing a pyrazole ring with specific substituents at the N1, C3, and C4 positions. A general and flexible approach involves the cyclocondensation of a substituted hydrazine with a 1,3-dielectrophile.

A plausible pathway for an analogue like 3-bromo-1-aryl-4-methyl-1H-pyrazole could start from a β-ketoester, such as methyl acetoacetate.

Formation of a Hydrazone: Reaction of methylhydrazine with a suitable 1,3-dicarbonyl compound, like a 2-bromo-1,3-diketone, would lead to a hydrazone intermediate.

Cyclization: Intramolecular condensation of the hydrazone yields the pyrazole ring. The regioselectivity of the cyclization is a key consideration, often controlled by the reaction conditions and the nature of the substituents.

Bromination: If the pyrazole is formed without the bromo-substituent, a subsequent electrophilic bromination step can be performed. For a 1,4-dimethylpyrazole, bromination would be expected to occur at either the C3 or C5 position. Directing the bromination specifically to the C3 position might require the use of a directing group or a specific brominating agent.

An alternative strategy involves building the ring with a group that can later be converted to a bromo substituent. For example, pyrazolo[4,3-b]pyridine analogues have been synthesized, including 6-bromo substituted derivatives, highlighting pathways to complex fused pyrazole systems. google.com The synthesis of fully substituted pyrazoles has also been achieved through sequential regioselective metalations and reactions with electrophiles, demonstrating a high degree of control over the final substitution pattern. nih.gov

Synthesis of Ethyl 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

A specific, validated synthetic protocol for the preparation of Ethyl 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate could not be identified within the scope of the conducted research. While syntheses for isomeric compounds, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, are documented, the precise methodology for the 1,5-dimethyl substituted isomer remains unelucidated in the available literature. The synthesis of related structures often involves the cyclocondensation of a hydrazine derivative with a β-ketoester, followed by halogenation. For instance, the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester is achieved by reacting methylhydrazine with ethyl(ethoxymethylene)cyanoacetate. prepchem.com Subsequent transformation of the amino group via a Sandmeyer-type reaction could theoretically lead to a bromo-substituted pyrazole, but a specific application of this to produce the title compound is not detailed.

Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol

The synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol is achieved through a two-step process, beginning with the formation of the pyrazole core, followed by bromination and subsequent N-functionalization.

Step 1: Synthesis and Bromination of 3,5-Dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is classically synthesized via the condensation reaction of pentane-2,4-dione (acetylacetone) with hydrazine hydrate in a solvent such as methanol (B129727). nih.gov The reaction is typically exothermic and proceeds to completion to yield the pyrazole quantitatively. nih.gov The subsequent bromination occurs at the C4 position of the pyrazole ring. This electrophilic substitution is commonly carried out using a brominating agent like bromine or N-Bromosuccinimide (NBS).

Table 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole | Bromine (Br₂) or NBS | Acetic Acid or Dichloromethane | Room Temperature | 4-Bromo-3,5-dimethyl-1H-pyrazole | High |

Step 2: N-hydroxymethylation

The final step is the introduction of the methanol group at the N1 position of the pyrazole ring. This is achieved through the reaction of 4-Bromo-3,5-dimethyl-1H-pyrazole with formaldehyde (B43269) (H₂CO). This reaction is a standard method for the N-hydroxymethylation of pyrazoles and other N-heterocycles. Typically, the pyrazole is treated with an aqueous solution of formaldehyde, sometimes in the presence of a base or in a suitable organic solvent, to yield the N-hydroxymethyl derivative.

Formation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Scaffolds

The 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a crucial intermediate in the synthesis of various agrochemicals. A key synthetic step in forming this aromatic pyrazole ring is the oxidation of its corresponding dihydrogenated precursor. A documented method details the preparation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through such an oxidation. google.com

The process involves treating Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate with an oxidizing agent in the presence of an acid catalyst. google.com This reaction effectively removes hydrogen atoms from positions 4 and 5 of the pyrazoline ring, leading to the formation of the stable aromatic pyrazole system. This aromatization is a critical step for achieving the desired electronic properties and reactivity of the final scaffold. An optimized procedure involves the gradual addition of the dihydro-pyrazole substrate to a heated mixture of the oxidant and catalyst, which allows for better control of the reaction and improved yield. google.com

Table 2: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate | Concentrated sulfuric acid | Acetonitrile (B52724) | Reflux (heated to ~60-65 °C, then self-refluxes) | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | ~88% | google.com |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the chemical bonds and functional groups present in a molecule. By measuring the interaction of infrared radiation with the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For pyrazole (B372694) derivatives, specific regions of the spectrum are indicative of the heterocyclic ring and its substituents. derpharmachemica.com

In the case of pyrazole compounds, the C-H stretching vibrations of the aromatic ring and methyl groups are typically observed in the region of 3123–2927 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds within the pyrazole ring usually appear in the 1574–1468 cm⁻¹ range. mdpi.com Furthermore, deformations of the pyrazole ring can be observed at lower frequencies, around 634 cm⁻¹. derpharmachemica.com The presence of methyl groups is confirmed by their characteristic asymmetric and symmetric deformation vibrations, which are expected between 1465–1440 cm⁻¹ and 1390–1370 cm⁻¹, respectively, as well as rocking vibrations around 1070–1010 cm⁻¹. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In N-substituted pyrazoles, the protons on the pyrazole ring become chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum. ipb.pt

For dimethylpyrazole derivatives, the chemical shifts of the methyl group protons are characteristic. For instance, in 3,5-dimethylpyrazole (B48361), the methyl protons appear as a singlet, while the pyrazole ring proton gives another singlet. chemicalbook.com In the case of 3-Bromo-1,4-dimethyl-1H-pyrazole, one would expect to observe distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the remaining proton on the pyrazole ring. The exact chemical shifts would be influenced by the presence and position of the bromine atom.

Based on data for related compounds, the proton on the pyrazole ring is expected to appear as a singlet. The two methyl groups will also likely appear as singlets, with their chemical shifts differing due to their distinct electronic environments.

Table 1: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H) |

| 3,4,5-trimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) |

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For pyrazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are characteristic. ipb.pt The carbons attached to nitrogen atoms typically resonate at different fields compared to the other ring carbons. The presence of substituents, such as methyl groups and bromine, significantly influences the chemical shifts of the adjacent carbon atoms. In 1,4-dimethylbenzene, for example, the alkyl carbons have a much smaller chemical shift than the aromatic ring carbons. docbrown.info

For this compound, one would expect to see distinct signals for the five carbon atoms: two methyl carbons, and three carbons of the pyrazole ring. The carbon atom bonded to the bromine (C3) would be significantly affected, as would the other ring carbons (C4 and C5).

Table 2: Representative ¹³C NMR Data for Substituted Pyrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2 |

| 3,4,5-trimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 |

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Advanced NMR Techniques

For more complex structures or to resolve ambiguities in ¹H and ¹³C NMR spectra, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between protons and carbons over one or multiple bonds, respectively. mdpi.com These techniques are crucial for the unambiguous assignment of all proton and carbon signals in the molecule. ipb.ptresearchgate.net

For specific derivatives of pyrazoles, other NMR active nuclei can be utilized. For instance, ¹⁹F NMR and ⁷⁷Se NMR would be relevant for fluorine- and selenium-containing analogues, respectively. Variable Temperature (VT) NMR can be used to study dynamic processes, and Rotating frame Overhauser Effect Spectroscopy (ROESY) NMR can provide information about the spatial proximity of nuclei.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₇BrN₂), the expected monoisotopic mass is approximately 173.979 g/mol . uni.lu The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by 2 m/z units and having nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can provide further structural information. The molecule may fragment in predictable ways, losing methyl groups or other small fragments, and the analysis of these fragment ions can help to confirm the proposed structure. Predicted collision cross-section values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data to aid in identification. uni.lu

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like pyrazole derivatives without causing significant fragmentation. In this method, the analyte is dissolved in a polar, volatile solvent and sprayed through a fine, heated capillary held at a high potential. This process generates charged droplets, and as the solvent evaporates, ions of the analyte are produced, which are then guided into the mass analyzer.

For this compound, ESI-MS is typically used to determine the molecular weight and confirm the molecular formula by observing the mass-to-charge ratio (m/z) of protonated molecules or other adducts. Given the presence of two nitrogen atoms, the compound can be readily protonated to form the quasi-molecular ion, [M+H]⁺. Due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 Da.

While specific experimental spectra for this compound are not widely published, theoretical predictions based on its chemical formula (C₅H₇BrN₂) provide expected m/z values for various adducts that would be observed in an ESI-MS analysis. uni.lu These predictions are invaluable for identifying the compound in complex mixtures.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z (for ⁷⁹Br) |

|---|---|

| [M+H]⁺ | 174.98654 |

| [M+Na]⁺ | 196.96848 |

| [M+NH₄]⁺ | 192.01308 |

| [M+K]⁺ | 212.94242 |

| [M-H]⁻ | 172.97198 |

Data sourced from predicted values for C₅H₇BrN₂. uni.lu

In studies of similar substituted pyrazoles, ESI-MS has been successfully used to confirm the mass of the synthesized products, where the [M+H]⁺ ion is typically the most prominent peak observed. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-Mass)

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry, particularly for non-volatile and thermally unstable compounds. mdpi.com The sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and placed on a metal target. mdpi.com This target is then bombarded under vacuum by a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). mdpi.comresearchgate.net The impact of these fast atoms desorbs and ionizes the sample molecules from the matrix, primarily through protonation, yielding quasi-molecular ions like [M+H]⁺ or, less commonly, deprotonated ions [M-H]⁻. sigmaaldrich.com

The key advantage of FAB-MS is its ability to produce abundant molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.net For this compound, a FAB-MS analysis would be expected to show a strong signal corresponding to the protonated molecule, [C₅H₇BrN₂ + H]⁺. As with ESI-MS, the isotopic signature of bromine would result in a pair of peaks at m/z 175 and 177 of roughly equal abundance, confirming the presence of a single bromine atom in the molecule. Although a gentle technique, some fragmentation may occur, providing structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hybrid method is ideal for separating components within a mixture and identifying them based on their retention time and mass-to-charge ratio.

For the analysis of this compound, a reversed-phase HPLC setup is commonly employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), frequently with additives like formic acid to facilitate protonation. nih.govresearchgate.net As the mobile phase flows through the column, this compound separates from other components based on its polarity. Its retention time (Rt)—the time it takes to travel through the column—is a characteristic property under specific chromatographic conditions (flow rate, mobile phase composition, and column type).

After eluting from the LC column, the analyte flows directly into the mass spectrometer's ion source (typically ESI). The mass spectrometer then detects the m/z values, confirming the identity of the compound eluting at that specific retention time. For instance, in the analysis of the related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP), ion-pair reagents were used to improve its retention on the LC column, demonstrating how chromatographic methods can be tailored to the specific properties of pyrazole derivatives. nih.govresearchgate.net

Table 2: Illustrative LC-MS Parameters for Pyrazole Analysis

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Detection Mode | ESI Positive Ion Mode |

| Expected Ion | [M+H]⁺ at m/z ≈ 175/177 |

Parameters are based on typical methods for analyzing small, polar heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for identifying and quantifying compounds containing chromophores—molecular groups with π-electrons or non-bonding valence electrons that can absorb energy in the UV-Vis range.

The pyrazole ring in this compound is an aromatic heterocycle and therefore a chromophore. Its UV-Vis spectrum is expected to be characterized by absorption bands resulting from π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) orbitals within the aromatic system. The position of the wavelength of maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the pyrazole ring and the solvent used for the analysis. In studies of other pyrazole derivatives, these π → π transitions are typically observed in the 200-300 nm region. nih.gov The presence of the bromine atom and methyl groups on the pyrazole ring will influence the precise λmax value. For example, analysis of other halogenated aminopyrazole derivatives has confirmed electronic transitions within this range. nih.gov

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and halogens) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the purity and elemental composition of the synthesized compound.

For this compound, the molecular formula is C₅H₇BrN₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 3: Theoretical vs. Experimental Elemental Analysis for a Brominated Pyrazole Derivative

| Element | Theoretical % (for C₅H₇BrN₂) | Example Experimental % (for a related compound C₁₀H₉BrN₂O) mdpi.com |

|---|---|---|

| Carbon (C) | 34.31% | 47.08% |

| Hydrogen (H) | 4.03% | 3.42% |

| Bromine (Br) | 45.64% | Not Reported |

| Nitrogen (N) | 16.00% | 10.72% |

Theoretical values are calculated for this compound. Experimental values are for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole and serve as an illustrative example of reported data format. mdpi.com

In a typical research report, the "found" values from the elemental analyzer would be expected to be within ±0.4% of the calculated theoretical values to confirm the compound's identity and purity. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

No published single crystal X-ray diffraction data could be located for this compound. This technique is the gold standard for determining the exact arrangement of atoms in a crystal.

Without SCXRD data, the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice, for this compound remain undetermined.

The precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state are unknown. SCXRD analysis would be required to reveal the planarity of the pyrazole ring and the orientation of the bromo and dimethyl substituents.

X-ray Powder Diffraction (PXRD) for Crystalline Phase Analysis

There are no available X-ray powder diffraction patterns for this compound. PXRD is a valuable tool for identifying crystalline phases and can be used for phase identification and purity analysis.

Analysis of Intermolecular Interactions in Solid State

A comprehensive understanding of the non-covalent interactions that govern the packing of molecules in the crystal is crucial. However, without crystallographic data, this analysis cannot be performed for this compound.

While pyrazole derivatives are known to participate in hydrogen bonding, the specific hydrogen bonding networks and the resulting supramolecular assembly for this compound are not documented. bg.ac.rs The presence and nature of any C–H···N or other weak hydrogen bonds, which would influence the crystal packing, remain unknown.

Advanced Structural Analysis and Crystallography

π-π Stacking Interactions in Aromatic Pyrazoles

The spatial arrangement of aromatic rings in the solid state is a crucial determinant of the material properties of crystalline organic compounds. Among the non-covalent interactions that govern the crystal packing, π-π stacking interactions are of significant interest. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, play a vital role in the stability and structural organization of many heterocyclic systems, including pyrazole (B372694) derivatives. The nature and geometry of these interactions are influenced by the substitution pattern on the pyrazole ring, which can modulate the electronic and steric characteristics of the molecule.

While a dedicated crystallographic study focusing specifically on 3-Bromo-1,4-dimethyl-1H-pyrazole and its π-π stacking interactions is not extensively documented in the reviewed literature, analysis of closely related substituted pyrazole structures provides valuable insights into the potential stacking behavior of this compound. The presence of methyl and bromo substituents on the pyrazole ring is expected to influence the crystal packing and the propensity for π-π stacking.

Research on various pyrazole derivatives indicates that π-π stacking is a common feature in their solid-state structures. These interactions contribute to the formation of supramolecular assemblies, such as dimers, trimers, and extended columnar structures. The centroid-to-centroid distance between stacked pyrazole rings is a key parameter used to characterize these interactions, with distances typically falling in the range of 3.5 to 4.0 Å.

For instance, studies on substituted pyrazole systems have demonstrated the prevalence of π-π stacking. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed along the b-axis, sustained by π–π interactions between translationally related molecules involving both the five- and six-membered rings, with a centroid-to-centroid separation of 3.8653 (2) Å. researchgate.net Similarly, in other pyrazole derivatives, π–π interactions have been observed with centroid-to-centroid distances around 3.643 (2) Å. researchgate.net

The nature of substituents on the pyrazole ring significantly impacts the geometry of these interactions. Electron-withdrawing and electron-donating groups can alter the quadrupole moment of the aromatic ring, thereby influencing the electrostatic component of the π-π interaction. The steric bulk of substituents also plays a critical role in determining the feasibility and geometry of ring stacking.

The following table summarizes representative π-π stacking interaction parameters observed in the crystal structures of analogous substituted pyrazole compounds. This data provides a basis for understanding the potential stacking behavior of this compound.

| Compound | Stacking Type | Centroid-to-Centroid Distance (Å) | Reference |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Parallel-displaced between pyrazole and phenyl rings | 3.8653 (2) | researchgate.net |

| Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate | Parallel-displaced between imidazole (B134444) and benzene (B151609) rings | 3.643 (2) | researchgate.net |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular properties that can be difficult or impossible to measure experimentally.

Conformational analysis of 3-Bromo-1,4-dimethyl-1H-pyrazole involves identifying its stable three-dimensional arrangements (conformers) and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the two methyl groups to the pyrazole (B372694) ring.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. nih.gov Such simulations model the atomic movements over time by solving Newton's equations of motion, providing a view of the molecule's flexibility, vibrational modes, and interactions with its environment. For substituted pyrazoles, MD simulations help analyze the torsional angles between the pyrazole ring and its substituents, revealing the most probable orientations and the stability of interactions with other molecules, such as biological macromolecules. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations can further refine the understanding of these torsional angles. nih.gov

Predicted physicochemical properties, which are influenced by the molecule's conformation, can be calculated using computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇BrN₂ | uni.lu |

| Molecular Weight | 175.03 g/mol | sigmaaldrich.com |

| XLogP3 | 1.6 | uni.lu |

| Monoisotopic Mass | 173.97926 Da | uni.lu |

This table is interactive. Click on the headers to sort.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. researchgate.netslideshare.net For pyrazole derivatives, QSAR studies are pivotal in designing new compounds with enhanced potency for specific biological targets. neuroquantology.comnih.gov

The QSAR process involves several key steps:

Data Set Selection: A series of structurally related pyrazole compounds with experimentally measured biological activities is selected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity.

Geometric (3D): Describing the 3D shape and size of the molecule.

Electronic: Describing properties related to the electron distribution, such as partial charges and dipole moments. researchgate.net

Physicochemical: Properties like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its statistical significance and robustness. nih.gov

For a compound like this compound, a QSAR model developed from a library of similar pyrazoles could predict its potential biological activity before it is synthesized and tested, thereby guiding research and development efforts. neuroquantology.com

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This method is particularly useful when the 3D structure of the biological target is unknown.

A pharmacophore model for pyrazole derivatives would consist of key features such as:

Hydrogen Bond Acceptors (e.g., the pyridine-like nitrogen atom). nih.gov

Hydrogen Bond Donors.

Hydrophobic Regions (e.g., methyl groups or the aromatic ring itself). nih.gov

Aromatic Rings.

Positive/Negative Ionizable Centers.

The process involves aligning a set of active pyrazole molecules and abstracting their common chemical features. The resulting 3D pharmacophore model serves as a template for designing new molecules, including substituted pyrazoles like this compound, that fit the model and are therefore more likely to be active. neuroquantology.comnih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energetics of molecules.

The pyrazole ring is an aromatic five-membered heterocycle. Its aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized system of 6 π-electrons, conforming to Hückel's rule (4n+2 π-electrons). nih.govlibretexts.org

The electronic contribution to the aromatic system is as follows:

Each of the three carbon atoms contributes one p-orbital and one π-electron. libretexts.org

The sp²-hybridized, pyridine-like nitrogen atom (N2) contributes one p-orbital and one π-electron. nih.gov

The sp²-hybridized, pyrrole-like nitrogen atom (N1) contributes a p-orbital containing its lone pair of electrons (two π-electrons). libretexts.orgnih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can quantify the aromaticity of the pyrazole ring in this compound. nih.gov These calculations can determine properties such as bond lengths (which show less single/double bond alternation in aromatic systems), magnetic properties (Nucleus-Independent Chemical Shift, NICS), and electronic delocalization to confirm and characterize its aromatic nature. nih.gov

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice. rsc.org This technique provides a visual and quantitative understanding of the forces that govern crystal packing, which is crucial for predicting the physical properties of a solid material. rsc.org

The method involves calculating accurate pairwise interaction energies between a central molecule and its neighbors in the crystal. These energies are typically broken down into their electrostatic, polarization, dispersion, and exchange-repulsion components. core.ac.uk

Table 2: Components of Intermolecular Interaction Energy

| Energy Component | Description |

|---|---|

| Electrostatic | Arises from the interaction between the static charge distributions of molecules. |

| Polarization | Arises from the distortion of a molecule's electron cloud by another molecule. |

| Dispersion | A quantum mechanical attraction arising from correlated electron fluctuations (van der Waals forces). |

| Exchange-Repulsion | A short-range repulsive term that prevents molecules from interpenetrating. |

This table is interactive. Click on the headers to sort.

The calculated energies are then used to construct "energy frameworks," where cylinders are drawn between the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive map of the strongest interactions holding the crystal together. rsc.orgcore.ac.uk For this compound, this analysis could reveal how molecules pack in the solid state and highlight the relative importance of different non-covalent interactions (e.g., C-H···N hydrogen bonds, π-π stacking, or halogen bonds involving the bromine atom).

Conceptual DFT for Global Reactivity Descriptors

A comprehensive search of scientific literature and chemical databases did not yield specific conceptual Density Functional Theory (DFT) studies calculating the global reactivity descriptors for this compound. However, the principles of conceptual DFT are widely applied to understand the reactivity of various pyrazole derivatives, providing a robust framework for predicting their chemical behavior.

Conceptual DFT is a powerful tool in computational chemistry that uses the electron density of a molecule to predict its reactivity. researchgate.netnih.gov Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's stability and reactivity. nih.govresearchgate.net These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com

Key Global Reactivity Descriptors:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons, making the molecule more nucleophilic. mdpi.com It is calculated as the negative of electronegativity (χ).

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. researchgate.netnih.gov A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability and lower reactivity. nih.gov

Global Softness (S): Softness is the reciprocal of hardness and signifies how easily a molecule can undergo electronic perturbation. researchgate.net More reactive molecules are generally softer. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index points to a stronger electrophilic character. mdpi.com

While specific calculated values for this compound are not available, the table below provides an illustrative example of such data for a different pyrazole derivative, showcasing the typical range and interpretation of these values.

| Parameter | Symbol | Formula | Illustrative Value (eV) for a Pyrazole Derivative | Interpretation |

|---|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.50 | Indicates the molecule's tendency to donate or accept electrons. |

| Chemical Hardness | η | ELUMO - EHOMO | 5.50 | A higher value suggests greater stability and lower reactivity. |

| Global Softness | S | 1 / η | 0.18 | A higher value indicates greater reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | 1.11 | Measures the molecule's capacity to act as an electrophile. |

The reactivity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the presence of an electron-withdrawing bromine atom at the 3-position and electron-donating methyl groups at the 1- and 4-positions in this compound would be expected to modulate its electronic properties and, consequently, its global reactivity descriptors. Theoretical calculations on similar pyrazole structures have demonstrated that such substitutions can fine-tune the HOMO and LUMO energy levels, thereby altering the molecule's reactivity profile. nih.gov

In the absence of specific experimental or computational data for this compound, the application of conceptual DFT remains a valuable theoretical approach. Future computational studies are encouraged to calculate these descriptors to provide a more precise understanding of the chemical reactivity of this specific compound, which would be beneficial for designing new synthetic pathways and predicting its behavior in chemical reactions.

Chemical Reactivity and Transformation Studies

Electrophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is generally susceptible to electrophilic substitution reactions. In the case of dimethylpyrazoles, such as 1,3-dimethyl-1H-pyrazole, amination has been shown to occur at the 4-position. acs.orgacs.org This reaction proceeds through a dearomative (3+2) cycloaddition, highlighting a regioselectivity that can be influenced by the nature of the electrophile and the reaction conditions. acs.orgacs.org For instance, the agricultural fungicide pyraclostrobin, which contains a pyrazole moiety, reacts at the 4-position. acs.orgacs.org While direct studies on 3-bromo-1,4-dimethyl-1H-pyrazole are not extensively detailed, the known reactivity of similar pyrazoles suggests that the 5-position would be the likely site for electrophilic attack, influenced by the directing effects of the two methyl groups and the bromine atom.

Reactions at the Bromine Moiety (e.g., Nucleophilic Substitution, Cross-Coupling Potential)

The bromine atom at the 3-position of the pyrazole ring is a key site for various chemical transformations, most notably nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution:

While direct nucleophilic substitution of the bromine in this compound is not extensively documented in the provided results, related studies on other brominated pyrazoles offer insights. For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov This suggests that under certain conditions, the bromine atom can be displaced by nucleophiles.

Cross-Coupling Reactions:

The bromine atom makes this compound a valuable substrate for cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. nih.gov Studies on various bromopyrazoles have demonstrated their successful coupling with a range of boronic acids. nih.govrsc.org Generally, 3-bromopyrazoles tend to be more reactive than their 4-bromo counterparts in these reactions. nih.gov The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For instance, XPhos-derived precatalysts have been shown to be effective for the coupling of 3- and 4-bromopyrazoles. nih.gov

The Suzuki-Miyaura cross-coupling of brominated pyrazoles allows for the introduction of various aryl and heteroaryl groups, leading to a diverse range of functionalized pyrazole derivatives. nih.govrsc.org This methodology is particularly valuable in medicinal chemistry for creating novel compounds with potential biological activity. nih.gov

Functionalization at Nitrogen and Carbon Positions of the Pyrazole Ring

The functionalization of the pyrazole ring beyond reactions involving the bromine atom can occur at both nitrogen and carbon positions.

N-Functionalization: The nitrogen atom at the 1-position is already functionalized with a methyl group in this compound. However, general methods for N-alkylation of pyrazoles are well-established, often involving the reaction of the NH-pyrazole with an alkyl halide in the presence of a base. researchgate.net

C-Functionalization: Functionalization at the carbon positions can be achieved through various methods. As discussed, electrophilic substitution can occur at the C5-position. Additionally, deprotonation of a C-H bond followed by reaction with an electrophile is a common strategy. For instance, selective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) have been used to functionalize the 1H-imidazo[1,2-b]pyrazole scaffold. rsc.org Similar strategies could potentially be applied to this compound to introduce functional groups at the C5-position.

Coordination Chemistry of this compound as a Ligand

Pyrazole derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can be donated to a metal center, forming stable metal complexes. nih.gov The presence of substituents on the pyrazole ring, such as the bromo and methyl groups in this compound, can influence the electronic and steric properties of the ligand and, consequently, the structure and reactivity of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

A variety of metal complexes with pyrazole-derived ligands have been synthesized and characterized. These complexes often exhibit interesting structural motifs and properties. For example, mononuclear and polynuclear complexes of metals like cadmium, cobalt, copper, and zinc have been prepared using pyrazole-based ligands. nih.govrsc.orgresearchgate.netnih.gov

The synthesis of these complexes typically involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent. nih.govnih.gov The resulting complexes are then characterized using a range of techniques, including:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex. rsc.orgnih.gov

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution. nih.govresearchgate.net

UV-Vis Spectroscopy: To study the electronic properties of the complexes. researchgate.nettu-darmstadt.de

Mass Spectrometry: To confirm the molecular weight of the complex. nih.govtu-darmstadt.de

Elemental Analysis: To determine the elemental composition of the complex. rsc.orgresearchgate.net

For instance, complexes of Co(II) with tris(pyrazolyl)borate (Tp) ligands have been synthesized and characterized, revealing trinuclear structures. tu-darmstadt.de Similarly, copper(II) complexes with naphthyl pyrazole ligands have been prepared and their square planar or octahedral geometries have been determined based on spectral data. nih.gov

Role of Pyrazole in N-Heterocyclic Carbene (NHC) Ligand Design

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in transition-metal catalysis. nih.gov While the direct use of this compound in NHC ligand design is not explicitly detailed, pyrazole derivatives can be precursors to NHC ligands. The pyrazole ring can be incorporated into the backbone of an NHC ligand, influencing its steric and electronic properties. nih.gov The strong σ-donating ability of NHC ligands enables difficult oxidative additions at various metal centers, making them highly effective in a wide range of catalytic reactions, including C-H activation. nih.gov The versatility of pyrazole chemistry allows for the synthesis of a diverse array of NHC ligands with tunable properties.

Metal-Ligand Cooperative Reactivities in Pyrazole Complexes

Metal-ligand cooperativity refers to reactions where both the metal center and the ligand are actively involved in bond-making and bond-breaking processes. This concept is crucial in catalysis. Pyrazole-based ligands can participate in such cooperative reactivity. For example, the deprotonation of the N-H group in a coordinated pyrazole can lead to the formation of a pyrazolate, which can act as a bridging ligand. researchgate.net

Furthermore, reactions can be centered on the ligand itself, influenced by the coordinated metal ion. These "ligand-centered" reactions include processes like migratory insertion and β-elimination. youtube.com In migratory insertion, an L-type ligand (like an alkene or alkyne) inserts into a metal-X bond (where X is typically a hydride or alkyl group). youtube.com The reverse of hydrometalation is β-elimination. youtube.com While specific examples involving this compound are not provided, the general principles of metal-ligand cooperativity are applicable to its potential metal complexes, opening avenues for catalytic applications.

Applications in Advanced Materials and Chemical Synthesis

Building Blocks in Organic Synthesis

3-Bromo-1,4-dimethyl-1H-pyrazole serves as a key building block in organic synthesis, primarily due to the presence of the bromine atom, which can be readily functionalized. This halogenated pyrazole (B372694) is a valuable precursor for creating a variety of organic compounds through transition-metal-catalyzed cross-coupling reactions.

Bromo(hetero)arenes are important starting materials for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The bromine atom at the 3-position of the pyrazole ring is particularly amenable to substitution, making it a reactive handle for molecular elaboration.

Key reactions involving bromopyrazoles include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrazole with a boronic acid or ester. organic-chemistry.org It is a widely used method for forming biaryl compounds. While general for bromopyrazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazole ring. nih.govnih.govrsc.org Generally, 3-bromopyrazoles tend to be more reactive than their 4-bromopyrazole counterparts in these couplings. nih.gov The reaction conditions are often mild, though they may require optimization of the catalyst, ligand, and base to achieve high yields and prevent side reactions like debromination. nih.govrsc.org

Heck Reaction: The Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between the bromopyrazole and an alkene. organic-chemistry.org This reaction is instrumental in synthesizing substituted alkenes and has been applied to various bromo-heterocycles. researchgate.net The reaction typically results in trans selectivity. organic-chemistry.org Challenges such as the dehalogenation of the starting bromide can occur, but these can often be mitigated by adjusting reaction conditions, for instance by using techniques like ball-milling or adding specific reagents to suppress the side reaction. nih.govbeilstein-journals.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to brominated heterocyclic compounds, which are analogous to the expected reactivity of this compound.

| Reaction | Catalyst System (Typical) | Coupling Partner | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, P(t-Bu)₃) | Aryl/Heteroaryl Boronic Acids | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Forms C(sp²)-C(sp²) bonds; versatile for biaryl synthesis. organic-chemistry.orgnih.gov |

| Heck Reaction | Pd(OAc)₂ or Pd(0) complexes with phosphine ligands | Alkenes (e.g., acrylates) | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Forms C(sp²)-C(sp²) bonds (vinylated products); high trans selectivity. organic-chemistry.orglibretexts.org |

Precursors for Novel Chemical Entities

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous bioactive compounds. clockss.orgmdpi.comnih.gov this compound acts as a precursor to novel chemical entities by allowing for the strategic introduction of diverse functional groups onto this core structure.

The synthesis of new molecules often involves a multi-step process where the bromopyrazole is a starting point. For instance, the synthesis of complex pharmaceutical agents often relies on the coupling of halogenated heterocycles with other fragments. mdpi.com The ability to functionalize the 3-position of the pyrazole ring is crucial for exploring structure-activity relationships during drug discovery. nih.gov

By using this compound in cross-coupling reactions, chemists can generate libraries of new compounds for biological screening. These novel derivatives can be tested for a wide range of activities, building upon the known efficacy of other pyrazole-containing drugs and agrochemicals. mdpi.comguidechem.com For example, pyrazole derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents like Axitinib, and other therapeutic agents. mdpi.com The development of new synthetic routes using precursors like this compound is essential for discovering the next generation of these important molecules.

Applications in Materials Science

Pyrazole derivatives are increasingly recognized for their potential in materials science, particularly in the development of organic electronics. mdpi.com Their electron-rich nature and structural versatility make them attractive components for creating organic conductors, semiconductors, and photophysically active materials.

The incorporation of pyrazole rings into conjugated polymer backbones is a strategy for tuning the electronic and physical properties of materials. researchgate.net For example, new soluble poly(p-phenylenevinylene) derivatives containing pyrazole rings have been synthesized via Heck coupling reactions. researchgate.net These materials are of interest due to their solubility in common organic solvents, which is a crucial property for solution-based processing of organic electronic devices.

The general strategy involves using a di-functionalized pyrazole or coupling a bromopyrazole derivative with another monomer to build a polymer chain. The specific substitution on the pyrazole ring, such as the methyl groups in this compound, can influence properties like solubility and molecular packing in the solid state, which in turn affect the material's electronic performance. Molecules with conjugated pyrazole systems have also been investigated for their unique photophysical properties, which can be harnessed for applications like chemical sensors. mdpi.com

Role in Green Chemistry Methodologies

In recent years, there has been a significant push to develop more environmentally friendly and efficient chemical processes. This compound and related compounds are increasingly being used in syntheses that align with the principles of green chemistry, most notably through the use of microwave-assisted synthesis.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product selectivity compared to conventional heating methods. clockss.orgresearchgate.net This technique has been successfully applied to various reactions involving pyrazoles, including their synthesis and subsequent functionalization. researchgate.netnih.govnih.gov

Specific applications relevant to this compound include:

Microwave-Assisted Suzuki Coupling: The Suzuki-Miyaura coupling of bromo-heterocycles can be significantly expedited using microwave heating. nih.govrsc.org This allows for the rapid synthesis of arylated pyrazoles, reducing energy consumption and potentially minimizing solvent usage. nih.gov

Microwave-Assisted Synthesis of Heterocycles: The formation of the pyrazole ring itself or more complex fused heterocyclic systems can be achieved efficiently under microwave conditions. clockss.orgnih.gov These one-pot procedures benefit from the rapid heating and precise temperature control offered by microwave reactors, contributing to a more sustainable synthetic process. nih.govnih.gov

Another green chemistry technique applicable to reactions with bromo-heterocycles is mechanochemistry, or ball-milling. This solvent-free method has been used for Heck reactions, providing a chemoselective route to vinylated products while minimizing waste. nih.govbeilstein-journals.org

The table below highlights the advantages of using microwave-assisted synthesis for reactions involving pyrazole derivatives.

| Methodology | Typical Reaction | Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Suzuki-Miyaura Coupling | Reduced reaction times (minutes vs. hours), improved yields, enhanced efficiency. nih.govresearchgate.net | Synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. nih.govrsc.org |

| Microwave-Assisted Synthesis | Heterocyclic Cyclizations | Shorter reaction times, good to excellent yields, solvent-free conditions possible. clockss.org | Synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones. clockss.org |

| Mechanochemistry (Ball-Milling) | Heck Reaction | Solvent-free, high chemoselectivity, suppresses side reactions like dehalogenation. nih.govbeilstein-journals.org | Synthesis of 3-vinylindazoles from 3-bromoindazoles. nih.govbeilstein-journals.org |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1,4-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of 1,4-dimethyl-1H-pyrazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternative routes include direct substitution reactions or coupling strategies. Key factors affecting yield and purity include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in bromination steps.

- Temperature : Moderate temperatures (50–80°C) minimize side reactions like debromination.

- Catalysts : Lewis acids (e.g., FeCl₃) can accelerate regioselective bromination .

For example, acetylation of brominated intermediates (as seen in related pyrazole derivatives) requires stoichiometric control to avoid over-substitution .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for distinct signals corresponding to methyl groups (δ ~2.5–3.0 ppm) and pyrazole ring protons (δ ~7.0–8.5 ppm). Coupling constants (e.g., J = 2–4 Hz) confirm substitution patterns .

- ¹³C NMR : Bromine’s electronegativity deshields adjacent carbons, shifting peaks to δ 110–130 ppm for C-Br environments .

- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., m/z 189.05 for C₅H₇BrN₂⁺) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software is widely used for structural refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data of this compound derivatives using computational and experimental methods?

Methodological Answer:

- Experimental refinement : Use SHELXL to optimize structural models against high-resolution diffraction data. Address thermal motion artifacts by refining anisotropic displacement parameters .

- Computational validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets). Discrepancies >0.05 Å may indicate data collection or refinement errors .

- Twinned data analysis : Employ SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What factors govern the regioselectivity of cross-coupling reactions involving this compound, and how can this be optimized for targeted synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Electronic effects : Bromine’s electron-withdrawing nature activates the C-3 position for Suzuki-Miyaura coupling, favoring aryl substituents at this site .

- Catalytic systems : Pd(PPh₃)₄ with bidentate ligands (e.g., dppf) enhances selectivity for C-Br over C-CH₃ bonds .

- Solvent/base combinations : Dioxane with K₂CO₃ minimizes competing hydrolysis in Pd-catalyzed reactions .

Q. How does the electron-withdrawing bromine substituent influence the tautomeric equilibrium and subsequent reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Tautomer stabilization : Bromine at C-3 stabilizes the 1H-tautomer over 2H due to inductive effects, directing nucleophilic attack to C-4 or C-5 positions .

- Reactivity modulation : Bromine’s -I effect increases electrophilicity at adjacent carbons, facilitating SNAr reactions with amines or thiols. Kinetic studies show 10–20% faster substitution at C-4 compared to non-brominated analogs .